molecular formula C17H17N3O3S B3216228 Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1171315-17-5

Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No. B3216228
CAS RN: 1171315-17-5
M. Wt: 343.4
InChI Key: LDGMGZILVHWUAK-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone” is a complex organic compound that contains several heterocyclic components, including furan, thiazole, and piperazine rings . These components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its furan, thiazole, and piperazine rings, as well as the methanone group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic and nucleophilic sites on its heterocyclic rings. For instance, the furan ring is known to undergo reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings could affect its solubility, boiling point, and melting point .

Mechanism of Action

The exact mechanism of action of Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is not fully understood. However, studies have suggested that the compound may exert its biological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, the compound has been demonstrated to have antitumor activity in several cancer cell lines. It has also been shown to have antimicrobial activity against a variety of bacterial and fungal species. Additionally, this compound has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2.

Advantages and Limitations for Lab Experiments

One advantage of using Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone in lab experiments is its well-established synthesis method, which allows for the production of the compound in good yield and purity. Additionally, the compound has been extensively studied for its biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which requires careful handling in lab experiments.

Future Directions

There are several potential future directions for research on Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone. One area of interest is its potential as a drug candidate for the treatment of cancer or inflammatory diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, the compound's fluorescent properties make it a promising candidate for use as a biosensor or imaging agent. Further research is needed to explore these potential applications.

Scientific Research Applications

Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone has potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been investigated for its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been evaluated for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.

properties

IUPAC Name

furan-2-yl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-17(15-4-2-10-23-15)20-7-5-19(6-8-20)11-16-18-13(12-24-16)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGMGZILVHWUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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